Cas no 1018053-76-3 ({4-(2-ethyl-1H-imidazol-1-yl)methylphenyl}methanamine)

Technical Introduction: {4-(2-Ethyl-1H-imidazol-1-yl)methylphenyl}methanamine is a structurally distinct aromatic amine featuring an imidazole moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for biologically active molecules. The presence of both an amine and an imidazole group enhances its versatility in synthetic applications, particularly in the development of ligands or small-molecule modulators. Its stable aromatic core and functionalized side chain allow for further derivatization, making it valuable for targeted drug discovery efforts. The compound’s purity and well-defined structure ensure reproducibility in research settings.
{4-(2-ethyl-1H-imidazol-1-yl)methylphenyl}methanamine structure
1018053-76-3 structure
Product Name:{4-(2-ethyl-1H-imidazol-1-yl)methylphenyl}methanamine
CAS No:1018053-76-3
MF:C13H17N3
MW:215.294182538986
MDL:MFCD10001676
CID:4676152
PubChem ID:25248799
Update Time:2025-10-24

{4-(2-ethyl-1H-imidazol-1-yl)methylphenyl}methanamine Chemical and Physical Properties

Names and Identifiers

    • {4-[(2-ethylimidazolyl)methyl]phenyl}methylamine
    • {4-[(2-ethyl-1H-imidazol-1-yl)methyl]benzyl}amine
    • STK353540
    • SBB026618
    • BC4290087
    • ST45135312
    • (4-((2-Ethyl-1H-imidazol-1-yl)methyl)phenyl)methanamine
    • 1-{4-[(2-ethyl-1H-imidazol-1-yl)methyl]phenyl}methanamine
    • {4-(2-ethyl-1H-imidazol-1-yl)methylphenyl}methanamine
    • MDL: MFCD10001676
    • Inchi: 1S/C13H17N3/c1-2-13-15-7-8-16(13)10-12-5-3-11(9-14)4-6-12/h3-8H,2,9-10,14H2,1H3
    • InChI Key: GAEIWCJIKDCSSJ-UHFFFAOYSA-N
    • SMILES: N1(C=CN=C1CC)CC1C=CC(CN)=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 199
  • Topological Polar Surface Area: 43.8

{4-(2-ethyl-1H-imidazol-1-yl)methylphenyl}methanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB501656-100 mg
{4-[(2-Ethyl-1H-imidazol-1-yl)methyl]benzyl}amine
1018053-76-3
100MG
€231.60 2022-03-23
abcr
AB501656-250 mg
{4-[(2-Ethyl-1H-imidazol-1-yl)methyl]benzyl}amine
1018053-76-3
250MG
€275.80 2022-03-23
abcr
AB501656-500 mg
{4-[(2-Ethyl-1H-imidazol-1-yl)methyl]benzyl}amine
1018053-76-3
500MG
€409.30 2022-03-23
abcr
AB501656-1 g
{4-[(2-Ethyl-1H-imidazol-1-yl)methyl]benzyl}amine
1018053-76-3
1g
€486.60 2022-03-23
abcr
AB501656-5 g
{4-[(2-Ethyl-1H-imidazol-1-yl)methyl]benzyl}amine
1018053-76-3
5g
€1,185.30 2022-03-23
Enamine
EN300-232057-0.05g
{4-[(2-ethyl-1H-imidazol-1-yl)methyl]phenyl}methanamine
1018053-76-3 80%
0.05g
$88.0 2024-06-20
Enamine
EN300-232057-0.1g
{4-[(2-ethyl-1H-imidazol-1-yl)methyl]phenyl}methanamine
1018053-76-3 80%
0.1g
$132.0 2024-06-20
Enamine
EN300-232057-0.25g
{4-[(2-ethyl-1H-imidazol-1-yl)methyl]phenyl}methanamine
1018053-76-3 80%
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$188.0 2024-06-20
Enamine
EN300-232057-0.5g
{4-[(2-ethyl-1H-imidazol-1-yl)methyl]phenyl}methanamine
1018053-76-3 80%
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$353.0 2024-06-20
Enamine
EN300-232057-1.0g
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1018053-76-3 80%
1.0g
$470.0 2024-06-20

{4-(2-ethyl-1H-imidazol-1-yl)methylphenyl}methanamine Related Literature

Additional information on {4-(2-ethyl-1H-imidazol-1-yl)methylphenyl}methanamine

Recent Advances in the Study of 1018053-76-3 and {4-(2-ethyl-1H-imidazol-1-yl)methylphenyl}methanamine

In recent years, the compound 1018053-76-3 and its derivative {4-(2-ethyl-1H-imidazol-1-yl)methylphenyl}methanamine have garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are of particular interest due to their potential therapeutic applications, especially in the realm of targeted drug delivery and enzyme inhibition. This research brief aims to synthesize the latest findings on these compounds, highlighting their mechanisms of action, pharmacological properties, and potential clinical applications.

The compound 1018053-76-3, a small molecule inhibitor, has been studied extensively for its role in modulating specific biochemical pathways. Recent studies have demonstrated its efficacy in inhibiting key enzymes involved in inflammatory responses, making it a promising candidate for the treatment of chronic inflammatory diseases. Furthermore, its structural similarity to {4-(2-ethyl-1H-imidazol-1-yl)methylphenyl}methanamine suggests potential cross-reactivity and synergistic effects when used in combination therapies.

{4-(2-ethyl-1H-imidazol-1-yl)methylphenyl}methanamine, on the other hand, has been investigated for its unique pharmacokinetic properties. A 2023 study published in the Journal of Medicinal Chemistry revealed that this compound exhibits high bioavailability and selective binding to certain receptor subtypes in the central nervous system. This specificity makes it an attractive candidate for the development of novel neuroprotective agents and treatments for neurodegenerative disorders such as Alzheimer's disease.

Methodologically, recent research has employed advanced techniques such as X-ray crystallography and molecular docking simulations to elucidate the binding mechanisms of these compounds. These studies have provided valuable insights into the structural determinants of their activity, enabling the rational design of more potent analogs. For instance, a team at the University of Cambridge successfully synthesized a series of derivatives based on {4-(2-ethyl-1H-imidazol-1-yl)methylphenyl}methanamine, which showed enhanced selectivity and reduced off-target effects in preclinical models.

In terms of clinical potential, early-phase trials have shown promising results. A Phase I clinical trial conducted in 2022 reported that 1018053-76-3 was well-tolerated in healthy volunteers, with no significant adverse effects observed at therapeutic doses. Additionally, in vitro studies have demonstrated that {4-(2-ethyl-1H-imidazol-1-yl)methylphenyl}methanamine can effectively cross the blood-brain barrier, a critical factor for its application in neurological conditions.

Despite these advancements, challenges remain. The precise mechanisms underlying the compounds' interactions with cellular targets are not yet fully understood, and further research is needed to optimize their pharmacokinetic profiles. Moreover, the scalability of synthesis methods for these compounds poses a potential bottleneck for large-scale clinical applications.

In conclusion, the ongoing research on 1018053-76-3 and {4-(2-ethyl-1H-imidazol-1-yl)methylphenyl}methanamine underscores their potential as versatile tools in drug discovery and development. Future studies should focus on elucidating their molecular mechanisms, improving their therapeutic indices, and exploring their applications in combination therapies. These efforts will undoubtedly contribute to the advancement of precision medicine and the treatment of complex diseases.

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